molecular formula C34H28N2O3 B11556679 17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11556679
M. Wt: 512.6 g/mol
InChI Key: KXYGHNMBVPYNLS-UHFFFAOYSA-N
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Description

The compound 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the azapentacyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the ethoxyphenyl and methylphenyl groups: These groups are usually introduced through electrophilic aromatic substitution reactions.

    Formation of the imino group: This step involves the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-(4-ETHOXYPHENYL)-1-{(E)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific substitution pattern and the presence of the imino group, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C34H28N2O3

Molecular Weight

512.6 g/mol

IUPAC Name

17-(4-ethoxyphenyl)-1-[(2-methylphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C34H28N2O3/c1-3-39-23-18-16-22(17-19-23)36-32(37)30-29-24-11-5-7-13-26(24)34(31(30)33(36)38,27-14-8-6-12-25(27)29)20-35-28-15-9-4-10-21(28)2/h4-20,29-31H,3H2,1-2H3

InChI Key

KXYGHNMBVPYNLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=CC=C7C

Origin of Product

United States

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